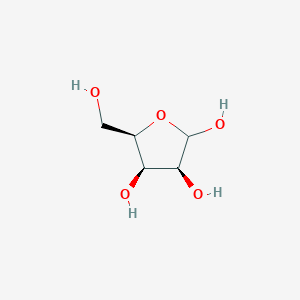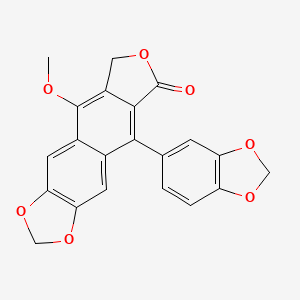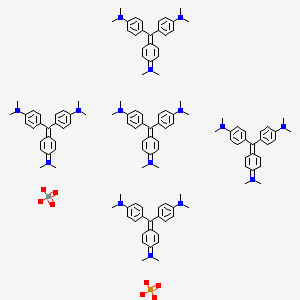
D-Lyxofuranose
Overview
Description
D-Lyxofuranose is a five-membered ring sugar that has been the subject of scientific research for its potential applications in various fields. It is a rare sugar that is not commonly found in nature, and its synthesis has been a topic of interest for many researchers.
Scientific Research Applications
1. Synthesis and Biological Evaluation
- Antiviral Properties: D-Lyxofuranose derivatives, specifically alpha- and beta-D-lyxofuranosyl nucleosides, have been synthesized and tested for antiviral properties. For instance, 9-alpha-D-lyxofuranosyladenine demonstrated activity against herpes simplex virus types 1 and 2 (Gosselin et al., 1987).
2. Chemical Synthesis and Derivative Development
- From Lyxose to Phytosphingosine: this compound is used as a starting point for synthesizing phytosphingosine, a compound significant in the exploration of biological functions (Lin et al., 2003).
- Chemical Reactions and Derivatives: D-Lyxose, the parent compound of this compound, undergoes various chemical reactions to produce derivatives like 2,3-O-isopropylidene-α-D-lyxofuranose, which has several applications in carbohydrate chemistry (Barbat et al., 1991).
3. Nucleosides and Antiviral Activity
- Alpha-Nucleosides Synthesis: Alpha-D- and alpha-L-lyxofuranosyl derivatives of benzimidazoles have been synthesized, displaying antiviral activity against herpesviruses (Migawa et al., 1998).
4. Enzyme Inhibitors
- Fucosidase Inhibitors: 4-amino-4,5-dideoxy-L-lyxofuranose derivatives have been synthesized from D-ribose, acting as potent inhibitors for α-L-fucosidase from bovine kidney (Chevrier et al., 2011).
5. Advanced Synthetic Routes
- Cascade Reactions: The synthesis of 1,2,3,5-tetraacetylcarba-alpha-D-lyxofuranose from D-ribose through a cascade reaction using Tebbe reagent is an example of advanced synthetic techniques involving this compound (Mishra et al., 2008).
6. Structural Studies and Ring Opening Reactions
- Glycosylation Reactions: this compound derivatives have been used in glycosylation reactions to synthesize glycoconjugates and nucleoside analogues, demonstrating the compound's utility in complex synthesis (Wang et al., 2014).
properties
IUPAC Name |
(3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-AGQMPKSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465691 | |
| Record name | D-LYXOFURANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
532-20-7 | |
| Record name | D-LYXOFURANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Pyridin-2-YL)-6,7-dihydro-5H-cyclopenta[C]pyridine](/img/structure/B1625092.png)





![7-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1625098.png)
![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1625100.png)




